

# 2-Fluoro-4-methoxyaniline molecular structure and weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Fluoro-4-methoxyaniline

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## An In-Depth Technical Guide to 2-Fluoro-4-methoxyaniline

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2-Fluoro-4-methoxyaniline**, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Molecular Structure and Properties

**2-Fluoro-4-methoxyaniline** is an aromatic organic compound featuring a benzene ring substituted with a fluorine atom, a methoxy group, and an amine group. Its chemical structure and properties make it a valuable building block in synthetic chemistry.

### Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	2-fluoro-4-methoxyaniline	[1]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> FNO	[1]
Molecular Weight	141.14 g/mol	[1]
CAS Number	458-52-6	[1]
Appearance	Brown solid (after recrystallization)	[2]
Melting Point	48-51 °C	[3]

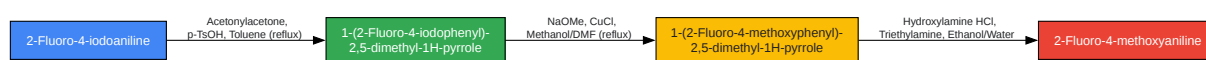
## Computed Physicochemical Properties

Property	Value	Source
XLogP3	1.4	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[4]
Rotatable Bond Count	1	[4]
Exact Mass	141.058992041 g/mol	[1]
Topological Polar Surface Area	35.3 Å <sup>2</sup>	[1]
Complexity	110	[1]

## Experimental Protocols: Synthesis

A practical, multi-gram synthesis of **2-Fluoro-4-methoxyaniline** can be achieved via an Ullman coupling reaction, avoiding issues with nitration regioselectivity and hazardous reagents like dimethyl sulfate.[2] The following protocol is adapted from Organic Syntheses.[2]

## Logical Workflow for Synthesis



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Caption: Synthetic pathway for **2-Fluoro-4-methoxyaniline**.

## Step A: Synthesis of 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

- **Reaction Setup:** A 500-mL round-bottomed flask is charged with 2-fluoro-4-iodoaniline (50.0 g, 211 mmol), p-toluenesulfonic acid (0.40 g, 2.1 mmol), 250 mL of toluene, and acetonylacetone (29.7 mL, 253 mmol).<sup>[2]</sup>
- **Procedure:** A Dean-Stark trap is attached, and the solution is heated to reflux for 1 hour.<sup>[2]</sup>
- **Workup:** After cooling, the solution is transferred to a separatory funnel and washed sequentially with saturated sodium bicarbonate solution, five portions of water, and one portion of brine.<sup>[2]</sup>
- **Isolation:** The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield a brown solid.<sup>[2]</sup>

## Step B: Synthesis of 1-(2-Fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole

- **Reaction Setup:** A flame-dried 500-mL round-bottomed flask under a nitrogen atmosphere is charged with the product from Step A (66.6 g, 211 mmol), sodium methoxide (34.2 g, 633 mmol), copper(I) chloride (3.13 g, 31.7 mmol), 230 mL of methanol, and 70 mL of dimethylformamide (DMF).<sup>[2]</sup>
- **Procedure:** The slurry is heated in an 80°C oil bath for 90 minutes to maintain a gentle reflux, then cooled to room temperature.<sup>[2]</sup>
- **Workup:** The mixture is poured into a rapidly stirring solution of 500 mL of isopropyl ether.<sup>[2]</sup> Further washing and extraction steps are performed to isolate the crude product.

- Purification: The crude product is recrystallized from hot hexanes to yield a brown solid (34.7 g, 75% yield).[2]

## Step C: Synthesis of 2-Fluoro-4-methoxyaniline

- Reaction Setup: A 1-L flask is charged with the product from Step B (34.7 g, 158 mmol), hydroxylamine hydrochloride (110 g, 1.58 mol), triethylamine (44.0 mL, 316 mmol), 300 mL of 95% ethanol, and 150 mL of water.[2]
- Procedure: The mixture is heated to reflux and the reaction progress is monitored.
- Isolation and Purification: Following the completion of the reaction, a standard workup involving extraction and solvent removal is performed. The final product, **2-Fluoro-4-methoxyaniline**, is obtained after purification.

## Applications in Research and Drug Development

**2-Fluoro-4-methoxyaniline** and its isomers are versatile intermediates in the synthesis of various biologically active molecules.[5][6]

- Pharmaceutical Intermediates: The isomer 4-Fluoro-2-methoxyaniline is a key building block for creating ortho-substituted phenylureas, which function as 5-Hydroxytryptamine (5-HT3) receptor antagonists.[6][7] These antagonists are crucial in managing nausea and vomiting, particularly those induced by chemotherapy.[7]
- Agrochemicals: This class of compounds is used in formulating effective herbicides and pesticides.[5]
- Fine Chemicals: It serves as a precursor in the synthesis of dyes, pigments, and other specialty chemicals where its specific functionalities are highly valued.[5][7] The fluorine substituent often enhances reactivity and allows for more efficient chemical transformations.[5]

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)